Technical Guide: Synthesis of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic Acid
Technical Guide: Synthesis of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic Acid
This guide details the synthesis of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid , chemically equivalent to 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (the acid metabolite of the anesthetic Etomidate).[1]
Based on the nomenclature "3-substituted-4-carboxylic acid," the target molecule possesses the 1,5-substitution pattern (adjacent nitrogen substituent and carboxylate group), distinguishing it from the 1,4-isomer (non-adjacent).[1] This scaffold is critical in medicinal chemistry as the core of Etomidate and various H3 receptor antagonists.
[1]
Executive Summary & Strategic Analysis
Target Molecule: 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid Synonyms: 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid; Etomidate Acid.[1] CAS Registry: 3157-27-5 (Racemic); 56649-48-0 (R-isomer).[1] Stereochemistry: The biological activity of related pharmaceuticals (e.g., Etomidate) typically resides in the (R)-enantiomer .[1] This guide focuses on the stereoselective synthesis using chiral pool starting materials, but is applicable to the racemate if racemic amine is used.
Synthetic Strategy Selection
Three primary routes exist for this scaffold:
-
Hydrolysis of Etomidate: Suitable only if the expensive API is available as a raw material.
-
Alkylation of Imidazole-4-carboxylate: Produces a mixture of 1,4- and 1,5-isomers (regioisomeric ratio often 1:1 to 3:1), requiring difficult chromatographic separation.[1] (Not Recommended)
-
Marckwald Cyclization (De Novo Synthesis): The industry-standard preferred route .[1] It builds the imidazole ring from an acyclic precursor, guaranteeing the 1,5-regiochemistry (adjacency) and preserving the stereocenter from the starting amine.[1]
Selected Protocol: The Modified Marckwald Synthesis followed by oxidative desulfurization. This route offers high regioselectivity, scalability, and stereochemical integrity.[1]
Retrosynthetic Analysis
The retrosynthesis disconnects the imidazole ring into a C1 fragment (from formate/thiocyanate) and a C2-N fragment derived from an
-
Target: 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid[1][2][3][4][5][6]
-
Precursor 1: Ethyl 1-(1-phenylethyl)-2-mercapto-1H-imidazole-5-carboxylate (The "Thione").[1]
-
Precursor 2:
-formyl- -(1-phenylethyl)glycine ethyl ester.[1] -
Starting Materials: (R)-1-Phenylethylamine + Ethyl Chloroacetate.[1]
Figure 1: Retrosynthetic logic flow ensuring 1,5-regioselectivity via Marckwald cyclization.
Detailed Experimental Protocol
Phase 1: N-Alkylation and Formylation
Objective: Synthesis of
-
Reagents: (R)-(+)-1-Phenylethylamine (1.0 eq), Ethyl chloroacetate (1.1 eq), Triethylamine (TEA, 1.2 eq), Toluene (Solvent).[1]
-
N-Alkylation:
-
Formylation:
-
To the toluene solution of the secondary amine, add Formic acid (88%, 1.5 eq) or Acetic formic anhydride (prepared in situ).
-
Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 3–5 hours.[1]
-
Checkpoint: Monitor TLC/HPLC for disappearance of the secondary amine.
-
Concentrate the toluene solution to yield the
-formyl intermediate as a viscous oil.[1]
-
Phase 2: Marckwald Cyclization
Objective: Formation of Ethyl 1-[(1R)-1-phenylethyl]-2-mercapto-1H-imidazole-5-carboxylate.[1] This is the critical ring-closing step.
-
Reagents:
-formyl intermediate (from Phase 1), Potassium Thiocyanate (KCNS, 1.5 eq), Conc. HCl (catalytic/solvent), Ethanol. -
Procedure:
-
Workup:
Phase 3: Oxidative Desulfurization
Objective: Conversion of the 2-mercapto group to the hydrogen (Etomidate ester).[1] Note: This step removes the sulfur atom introduced during cyclization.
-
Reagents: Mercapto-imidazole intermediate, Sodium Nitrite (NaNO₂) / Nitric Acid (HNO₃) OR Hydrogen Peroxide (H₂O₂).[1]
-
Green Chemistry Option: Catalytic oxidation using H₂O₂/Na₂WO₄ is preferred over Nitric acid to avoid NOx fumes.
-
-
Protocol (Nitrite Method):
-
Dissolve the mercapto compound in dilute acetic acid/water.
-
Cool to 0–5 °C.
-
Add aqueous NaNO₂ dropwise. The sulfur is oxidized to sulfate/SO₂, and the C2 position is reduced to H.
-
Caution: Evolution of NO gases. Use efficient fume extraction.[1]
-
-
Protocol (Peroxide Method):
-
Dissolve intermediate in Acetic Acid.[1]
-
Add 30% H₂O₂ dropwise at <10 °C.
-
Stir at room temperature until HPLC confirms conversion.
-
-
Isolation:
Phase 4: Ester Hydrolysis
Objective: Final conversion to 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid.
-
Reagents: Etomidate ester (from Phase 3), NaOH (2M aq), Methanol.
-
Procedure:
-
Isolation:
Quantitative Data Summary
| Parameter | Phase 1 (Alkylation) | Phase 2 (Cyclization) | Phase 3 (Desulfurization) | Phase 4 (Hydrolysis) |
| Limiting Reagent | (R)-PEA | N-Formyl Glycine | Mercapto-Imidazole | Etomidate Ester |
| Solvent | Toluene | Ethanol | Water/Acetic Acid | MeOH/Water |
| Temp (°C) | 60 | 45 | 0 -> 25 | Reflux (65) |
| Typical Yield | 85-90% | 70-80% | 60-75% | 90-95% |
| Key Impurity | Dialkylated amine | Uncyclized thiourea | Sulfonic acid deriv.[1] | Inorganic salts |
Process Flow & Logic
Figure 2: Step-by-step process flow from chiral amine to final carboxylic acid.[1][9]
Quality Control & Characterization
To validate the synthesis of the correct isomer (1,5-substitution):
-
1H NMR (DMSO-d6):
-
Chiral Center: Quartet at ~5.5-6.0 ppm (CH-CH3).[1]
-
Imidazole Protons: Two distinct singlets.[1] H-2 (between nitrogens) typically shifts downfield (~8.0-9.0 ppm).[1] H-4 (adjacent to acid, if numbered 1,[1][10]5) will be absent in the acid, but H-2 and H-5 (or H-4 in 1,5-system) will show characteristic splitting or singlets.[1]
-
Differentiation: In the 1,5-isomer, the phenyl ring protons may show shielding effects due to the proximity to the imidazole ring compared to the 1,4-isomer.[1]
-
-
HPLC:
Safety & Hazards
-
Potassium Thiocyanate (KCNS): Releases toxic gases if heated to decomposition.[1] Acidification releases H2S/HCN traces; ensure scrubber is active.[1]
-
Oxidative Desulfurization: Highly exothermic.[1] If using Nitrite, NOx gases are evolved (pulmonary hazard). If using Peroxide, risk of thermal runaway; control temperature strictly <10°C during addition.
-
Optical Purity: Racemization can occur under harsh basic hydrolysis conditions. Monitor enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H).[1]
References
- Synthesis of Etomidate and Intermediates (Marckwald Route)
-
Desulfurization Methodologies Title: "A Continuous Flow Method for the Desulfurization of Substituted Thioimidazoles Applied to the Synthesis of New Etomidate Derivatives" Source: European Journal of Organic Chemistry (ResearchGate) URL:[1][Link]
-
Metabolite Characterization (The Acid) Title: "Pharmacological Studies of Methoxycarbonyl Etomidate's Carboxylic Acid Metabolite" Source: Anesthesia & Analgesia (NIH/PubMed) URL:[1][Link][1]
-
Chemical Structure & Nomenclature Verification Title: "1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid (Etomidate Acid)" Source:[1][2][4] PubChem (CID 759856) URL:[1][Link][1]
Sources
- 1. CAS 56649-48-0: 1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carb… [cymitquimica.com]
- 2. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 56649-48-0 [chemicalbook.com]
- 4. 1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic Acid (Etomidate Acid) [lgcstandards.com]
- 5. US20140200251A1 - Etomidate analogues with improved pharmacokinetic and pharmacodynamic properties - Google Patents [patents.google.com]
- 6. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CN114292236A - Preparation method of etomidate intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN116265442A - Preparation method of etomidate - Google Patents [patents.google.com]
- 10. US10392352B2 - Etomidate derivative and intermediate, preparation method and use thereof - Google Patents [patents.google.com]
